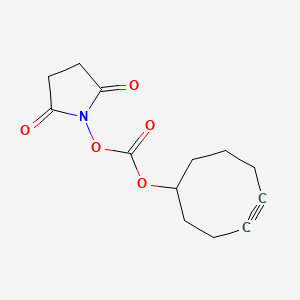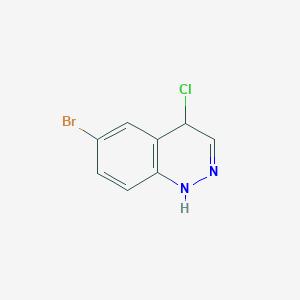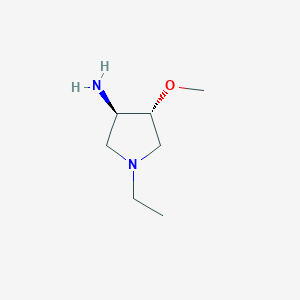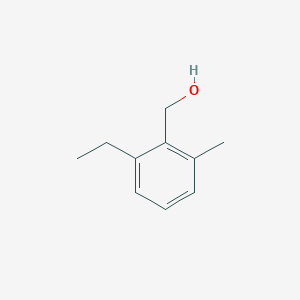![molecular formula C15H22ClNOSi B11759019 4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)
4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a tert-butyldimethylsilyl group, which is a common protecting group in organic synthesis, and a chlorine atom at the 7-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to give a formylated intermediate.
Protection: The formyl group is reduced to an alcohol, which is then protected using tert-butyldimethylsilyl chloride in the presence of imidazole to yield the silyl-protected intermediate.
Chlorination: Introduction of a chlorine atom at the 7-position using n-butyllithium and dimethylformamide as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and selectivity, as well as the use of automated systems for reagent addition and reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indole ring or the substituents.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the 7-position.
Aplicaciones Científicas De Investigación
4-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tert-butyldimethylsilyl group can influence the compound’s stability and reactivity, while the chlorine atom can affect its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-{[(tert-Butyldimethylsilyl)oxy]methyl}aniline: Similar structure but with an aniline group instead of an indole ring.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a tert-butyldimethylsilyl group but with an aldehyde functional group.
Uniqueness
4-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole is unique due to the combination of the indole ring, the tert-butyldimethylsilyl protecting group, and the chlorine atom at the 7-position. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C15H22ClNOSi |
|---|---|
Peso molecular |
295.88 g/mol |
Nombre IUPAC |
tert-butyl-[(7-chloro-1H-indol-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22ClNOSi/c1-15(2,3)19(4,5)18-10-11-6-7-13(16)14-12(11)8-9-17-14/h6-9,17H,10H2,1-5H3 |
Clave InChI |
XFPNYTMIWLGADO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=C2C=CNC2=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)




![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)



![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

